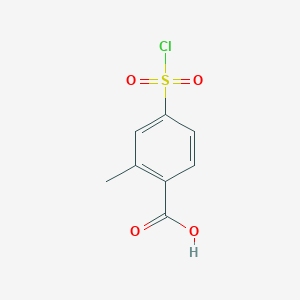

4-(Chlorosulfonyl)-2-methylbenzoic acid

説明

Structural Classification within Aryl Sulfonyl Halides and Substituted Benzoic Acid Derivatives

4-(Chlorosulfonyl)-2-methylbenzoic acid, with the chemical formula C₈H₇ClO₄S, belongs to two important classes of organic compounds: aryl sulfonyl halides and substituted benzoic acid derivatives. nih.gov

Aryl Sulfonyl Halides: The defining feature of this class is the sulfonyl halide group (-SO₂Cl) directly attached to an aromatic ring. The sulfur atom in the sulfonyl group is in a high oxidation state, making it highly electrophilic. This inherent reactivity is the cornerstone of its utility in synthesis, primarily in the formation of sulfonamides and sulfonate esters. The presence of the electron-withdrawing sulfonyl chloride group also influences the electronic properties of the benzene (B151609) ring.

Substituted Benzoic Acid Derivatives: The presence of the carboxylic acid group (-COOH) classifies this molecule as a derivative of benzoic acid. The acidity of the carboxylic proton and the nucleophilicity of the carbonyl oxygen allow for a range of chemical transformations, including esterification, amidation, and salt formation. The relative positions of the chlorosulfonyl, methyl, and carboxylic acid groups on the benzene ring (positions 4, 2, and 1, respectively) create a specific substitution pattern that dictates the molecule's reactivity and steric hindrance, influencing the regioselectivity of its reactions.

The combination of these two functional groups on a single aromatic scaffold provides a platform for orthogonal chemical modifications, allowing for selective reactions at either the sulfonyl chloride or the carboxylic acid group under appropriate conditions.

Table 1: Physicochemical Properties of 4-(Chlorosulfonyl)-2-methylbenzoic Acid

| Property | Value |

| CAS Number | 89938-64-7 |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| Melting Point | 154 °C |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O |

| InChI | InChI=1S/C8H7ClO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |

This interactive table provides key physicochemical properties of 4-(Chlorosulfonyl)-2-methylbenzoic acid. nih.gov

Research Significance in Contemporary Organic Chemistry as a Reactive Intermediate

The significance of 4-(Chlorosulfonyl)-2-methylbenzoic acid in modern organic chemistry stems from its role as a highly valuable and versatile reactive intermediate. Its bifunctional nature allows for the sequential or simultaneous introduction of sulfonyl and carboxyl functionalities into a target molecule, enabling the synthesis of a diverse array of compounds with potential applications in medicinal chemistry, materials science, and catalysis.

The chlorosulfonyl group is a potent electrophile that readily reacts with a wide range of nucleophiles. This reactivity is harnessed in the synthesis of sulfonamides and sulfonate esters, which are prominent structural motifs in numerous biologically active compounds.

Synthesis of Sulfonamides: The reaction of 4-(chlorosulfonyl)-2-methylbenzoic acid with primary or secondary amines yields the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of sulfa drugs and other pharmacologically relevant molecules. The conditions for these reactions can often be tuned to favor the reaction at the sulfonyl chloride over the carboxylic acid.

Synthesis of Sulfonate Esters: Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. These esters can serve as stable derivatives or as intermediates in further synthetic transformations.

The carboxylic acid group, on the other hand, can be converted into esters, amides, or other derivatives. This allows for the introduction of another point of diversity in the synthesized molecules. The strategic manipulation of these two functional groups makes 4-(chlorosulfonyl)-2-methylbenzoic acid a powerful tool for building molecular complexity.

Table 2: Representative Reactions of 4-(Chlorosulfonyl)-2-methylbenzoic Acid as a Reactive Intermediate

| Reactant | Reagent(s) | Product Type | Reaction Conditions | Yield (%) |

| Primary/Secondary Amine | Base (e.g., pyridine (B92270), triethylamine) | Sulfonamide | Varies (e.g., room temperature, inert solvent) | Generally high |

| Alcohol | Base (e.g., pyridine) | Sulfonate Ester | Varies (e.g., room temperature or gentle heating) | Moderate to high |

| Methanol | Thionyl chloride (for the related 3-(chlorosulfonyl)-4-methylbenzoic acid) | Methyl Ester of Sulfonyl Chloride | Reflux, 1 hour | 60 |

This interactive table showcases the utility of 4-(Chlorosulfonyl)-2-methylbenzoic acid and a related isomer in forming key chemical bonds. sigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

4-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYWJTOQXXHMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Methodological Studies in the Synthesis of 4 Chlorosulfonyl 2 Methylbenzoic Acid

Precursor Selection and Strategic Design of Synthetic Pathways

The design of a synthetic route to 4-(chlorosulfonyl)-2-methylbenzoic acid is primarily dictated by the availability and reactivity of starting materials. The principal methods involve either the direct functionalization of a pre-formed benzoic acid derivative or a multi-step approach where the functional groups are introduced sequentially.

Direct Halosulfonation via Chlorosulfonic Acid

The most direct and common approach for synthesizing aryl sulfonyl chlorides is the direct halosulfonation of the corresponding aromatic compound using an excess of chlorosulfonic acid (ClSO₃H) pageplace.de. In this case, the logical precursor is 2-methylbenzoic acid (o-toluic acid).

The reaction is an electrophilic aromatic substitution, where the orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene (B151609) ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The substitution pattern is determined by the interplay of these directing effects. The powerful para-directing influence of the activating methyl group, combined with the meta-directing effect of the carboxylic acid group, strongly favors the introduction of the chlorosulfonyl group at the C4 position. This position is para to the methyl group and meta to the carboxyl group, leading to the desired product with high regioselectivity. Attack at other positions is sterically and electronically disfavored.

The reaction is typically performed by treating 2-methylbenzoic acid with an excess of chlorosulfonic acid, often with heating to increase the reaction rate.

Table 1: Typical Reaction Conditions for Direct Chlorosulfonation

| Parameter | Condition | Purpose |

| Precursor | 2-Methylbenzoic acid | Aromatic substrate |

| Reagent | Chlorosulfonic acid (excess) | Source of electrophile |

| Temperature | 40-130 °C | To overcome activation energy |

| Reaction Time | 1-6 hours | To ensure complete conversion |

| Work-up | Pouring onto ice water | To quench the reaction and precipitate the product |

This table presents generalized conditions based on analogous chlorosulfonation reactions of substituted benzoic acids and toluenes google.comgoogle.com.

Alternative and Multi-Step Synthetic Approaches

While direct chlorosulfonation is often preferred for its atom economy, alternative pathways can be designed. These routes may be advantageous if the precursor for the direct method is unavailable or if issues with regioselectivity arise in more complex systems.

One plausible multi-step approach involves the oxidation of a toluene derivative that already contains a sulfonyl group. For example, a synthesis could begin with the chlorosulfonation of o-xylene (1,2-dimethylbenzene), followed by the selective oxidation of one of the methyl groups to a carboxylic acid.

Another strategy is the oxidation of a pre-existing toluenesulfonyl chloride. An analogous method has been described for the synthesis of 4-(chlorosulfonyl)benzoic acid from p-toluenesulfonyl chloride using an oxidizing agent like chromium(VI) oxide chemicalbook.com. Adapting this, one could theoretically start from 2-methyl-4-toluenesulfonyl chloride and oxidize the methyl group at the C2 position.

A different multi-step route involves converting a sulfonic acid to a sulfonyl chloride. For instance, 4-methylphenylsulfonic acid can be oxidized to potassium 4-carboxybenzenesulfonate, which is then treated with chlorosulfonic acid to yield the final sulfonyl chloride chemicalbook.com. These multi-step methods, while longer, can offer flexibility and control over the introduction of functional groups.

Optimization of Reaction Kinetics and Thermodynamic Control in Chlorosulfonation

The efficiency and yield of the direct chlorosulfonation of 2-methylbenzoic acid are highly dependent on reaction conditions. Optimizing these parameters is crucial for maximizing the formation of the desired product while minimizing side reactions.

Kinetic Control: The rate of reaction is influenced by temperature and reagent concentration. Kinetic studies on the chlorosulfonation of similar aromatic compounds, like benzene and toluene, have shown the reaction to be first-order with respect to the aromatic substrate but third-order in chlorosulfonic acid, suggesting a complex mechanism for electrophile formation pageplace.de. Increasing the temperature generally accelerates the reaction, but excessive heat can lead to decomposition or the formation of undesired byproducts such as sulfones.

Thermodynamic Control: The regioselectivity of the reaction is governed by the thermodynamic stability of the possible intermediates. The formation of 4-(chlorosulfonyl)-2-methylbenzoic acid is the thermodynamically favored outcome. The Wheland intermediate formed by electrophilic attack at the C4 position is more stable than other possibilities due to effective resonance delocalization of the positive charge, with stabilization provided by the electron-donating methyl group. The reversibility of sulfonation, though less pronounced in chlorosulfonation, ensures that under equilibrium conditions, the most stable product isomer will predominate chemistrysteps.com.

Table 2: Key Parameters for Optimization

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and side product formation. | Balance reaction speed with selectivity; avoid decomposition. |

| Molar Ratio | Excess chlorosulfonic acid ensures complete reaction. | Use sufficient excess (typically 3-6 equivalents) for high conversion. |

| Reaction Time | Determines the extent of conversion. | Monitor reaction progress (e.g., by TLC or HPLC) to determine endpoint. |

Investigation of Reaction Mechanisms and Proposed Intermediates

The synthesis of 4-(chlorosulfonyl)-2-methylbenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism libretexts.orgmsu.edu. The key steps are the generation of a potent electrophile, its attack on the aromatic ring, and the subsequent restoration of aromaticity.

Generation of the Electrophile: The active electrophile in chlorosulfonation is believed to be the sulfur dioxide cation radical (SO₂Cl⁺) or a related species. It is generated through the auto-protolysis of chlorosulfonic acid stackexchange.comyoutube.com. Kinetic studies suggest this is the rate-determining step and involves multiple molecules of the acid pageplace.de.

3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2-methylbenzoic acid ring attacks the electrophile (SO₂Cl⁺). This attack preferentially occurs at the C4 position, which is activated by the para-directing methyl group. This step forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex msu.edu. The stability of this intermediate is crucial for determining the product's regiochemistry.

Restoration of Aromaticity: A base (such as SO₃Cl⁻) abstracts a proton from the C4 position of the sigma complex. This restores the aromatic system and yields the final product, 4-(chlorosulfonyl)-2-methylbenzoic acid msu.edu.

Advanced Separation and Purification Techniques for Synthetic Products

The purification of 4-(chlorosulfonyl)-2-methylbenzoic acid from the reaction mixture is critical to obtaining a product of high purity. Sulfonyl chlorides are generally sensitive to moisture and can be challenging to purify globalspec.comcdnsciencepub.com.

Precipitation and Filtration: A common initial purification step involves carefully pouring the reaction mixture into crushed ice or ice water google.comchemicalbook.com. This procedure serves two purposes: it quenches the reaction by decomposing the excess chlorosulfonic acid, and it causes the water-insoluble organic product to precipitate out of the aqueous solution. The solid product is then collected by suction filtration.

Acid-Base Extraction: To remove any neutral organic impurities, an acid-base extraction can be employed. The crude product is dissolved in an organic solvent (e.g., ether or ethyl acetate). By washing with a weak aqueous base like sodium bicarbonate, the carboxylic acid group is deprotonated to form a water-soluble carboxylate salt, which moves to the aqueous layer umass.eduvernier.comlibretexts.org. The neutral impurities remain in the organic layer. The aqueous layer is then separated and re-acidified with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid product, which can be collected by filtration vernier.com.

Recrystallization: For final purification, recrystallization is the most effective method. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., methanol/water or petroleum ether) and allowed to cool slowly cdnsciencepub.comumass.edu. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution.

Table 3: Summary of Purification Techniques

| Technique | Principle | Application |

| Precipitation | Low solubility of the product in water. | Initial isolation from the reaction mixture. |

| Acid-Base Extraction | Differential solubility of acidic and neutral compounds in aqueous base. | Separation of the acidic product from neutral impurities. |

| Recrystallization | Temperature-dependent solubility in a suitable solvent. | Final purification to obtain a high-purity crystalline solid. |

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Chlorosulfonyl 2 Methylbenzoic Acid

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, particularly for the formation of sulfonamides and sulfonic esters.

The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. Common nucleophiles include primary and secondary amines, alcohols, and thiols.

Reaction with Amines to Form Sulfonamides: The reaction of 4-(chlorosulfonyl)-2-methylbenzoic acid with primary or secondary amines is a robust method for the synthesis of a diverse range of N-substituted sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The general scheme for this reaction is as follows:

Primary Amines: Reaction with a primary amine (R-NH₂) yields a secondary sulfonamide.

Secondary Amines: Reaction with a secondary amine (R₂NH) results in a tertiary sulfonamide.

| Nucleophile (Amine) | Product (Sulfonamide) | Reaction Conditions |

| Ammonia (NH₃) | 4-(Aminosulfonyl)-2-methylbenzoic acid | Aqueous ammonia |

| Primary Amine (RNH₂) | 4-(N-Alkyl/Aryl-sulfamoyl)-2-methylbenzoic acid | Anhydrous solvent, base (e.g., pyridine) |

| Secondary Amine (R₂NH) | 4-(N,N-Dialkyl/Aryl-sulfamoyl)-2-methylbenzoic acid | Anhydrous solvent, base (e.g., pyridine) |

Reaction with Alcohols and Phenols to Form Sulfonic Esters: In a similar fashion, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonic esters. This reaction is also typically performed in the presence of a base to scavenge the HCl produced.

| Nucleophile (Alcohol/Phenol) | Product (Sulfonic Ester) | Reaction Conditions |

| Methanol (CH₃OH) | Methyl 4-(chlorosulfonyl)-2-methylbenzoate | Base (e.g., pyridine), anhydrous conditions |

| Phenol (C₆H₅OH) | Phenyl 4-(chlorosulfonyl)-2-methylbenzoate | Base (e.g., pyridine), anhydrous conditions |

Carboxylic Acid Group Transformations and Esterification Studies

The carboxylic acid group of 4-(chlorosulfonyl)-2-methylbenzoic acid offers another site for chemical modification, most commonly through esterification. The reactivity of the carboxylic acid is generally lower than that of the sulfonyl chloride, allowing for selective reactions under appropriate conditions.

Fischer Esterification: A common method for the esterification of carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

| Alcohol | Product (Ester) | Catalyst |

| Methanol | Methyl 4-(chlorosulfonyl)-2-methylbenzoate | H₂SO₄ |

| Ethanol | Ethyl 4-(chlorosulfonyl)-2-methylbenzoate | H₂SO₄ |

Esterification via Acid Chloride: A more reactive approach to esterification involves the initial conversion of the carboxylic acid to an acid chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The resulting acid chloride is then highly susceptible to nucleophilic attack by an alcohol to form the ester. This two-step process is often higher yielding and proceeds under milder conditions than Fischer esterification. A related compound, 3-(chlorosulfonyl)-4-methylbenzoic acid, has been shown to be converted to its methyl ester by refluxing in thionyl chloride followed by the addition of methanol. chemicalbook.com

Reaction with Diazomethane (B1218177): Diazomethane provides a mild and efficient method for the conversion of carboxylic acids to their corresponding methyl esters. The reaction is typically rapid and clean, proceeding without the need for a catalyst. However, diazomethane is a toxic and explosive reagent, requiring careful handling.

Aromatic Ring Electrophilic and Nucleophilic Substitution Patterns

The benzene (B151609) ring of 4-(chlorosulfonyl)-2-methylbenzoic acid is substituted with three groups: a methyl group, a carboxylic acid group, and a chlorosulfonyl group. These substituents influence the reactivity of the ring towards further substitution reactions and direct the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution: Both the carboxylic acid and the chlorosulfonyl groups are electron-withdrawing and are therefore deactivating and meta-directing for electrophilic aromatic substitution. ulethbridge.ca Conversely, the methyl group is an electron-donating group and is activating and ortho, para-directing. The positions open for electrophilic attack are C3, C5, and C6. The directing effects of the existing substituents will influence the regioselectivity of further substitutions. The strong deactivating nature of the -SO₂Cl and -COOH groups generally makes electrophilic substitution on this ring challenging.

For a related compound, 2-(3-chloro-4-methylbenzoyl)benzoic acid, nitration primarily occurs at the position ortho to the methyl group and meta to the chloro and benzoyl groups. rsc.org This suggests that the activating effect of the methyl group can play a significant role in directing the substitution.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Chlorosulfonyl)-2-methyl-5-nitrobenzoic acid and/or 4-(Chlorosulfonyl)-2-methyl-3-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(chlorosulfonyl)-2-methylbenzoic acid and/or 3-Bromo-4-(chlorosulfonyl)-2-methylbenzoic acid |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. While the sulfonyl chloride group is strongly electron-withdrawing, nucleophilic aromatic substitution on this compound is not a commonly reported reaction pathway under typical conditions. The presence of multiple deactivating groups could potentially make the ring susceptible to nucleophilic attack under forcing conditions, with the chloride of the sulfonyl group or another group acting as a leaving group.

Development of Derivatization Protocols for Analytical and Synthetic Applications

The dual reactivity of 4-(chlorosulfonyl)-2-methylbenzoic acid makes it a valuable reagent for derivatization in both analytical and synthetic contexts. Derivatization can be used to improve the chromatographic properties of analytes, enhance their detectability, or introduce functional handles for further synthetic transformations.

Analytical Derivatization: A related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully employed as a derivatizing agent for the analysis of acylglycerols, sterols, and prenols using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The derivatization involves the reaction of the sulfonyl chloride with hydroxyl groups on the analytes, which improves ionization efficiency and chromatographic performance. nih.gov A similar strategy can be envisioned for 4-(chlorosulfonyl)-2-methylbenzoic acid to derivatize a range of analytes containing nucleophilic functional groups (e.g., alcohols, amines, thiols) for analysis by HPLC or GC.

Synthetic Derivatization: In a synthetic context, the sequential or selective reaction of the two functional groups allows for the construction of more complex molecules. For instance, the sulfonyl chloride can first be reacted with an amine to form a sulfonamide, followed by esterification of the carboxylic acid. This orthogonal reactivity is key to its use as a versatile building block. The preparation of various N-substituted sulfonamides with potential biological activity is a primary application. nih.govmdpi.com

| Application | Derivatization Strategy | Analyte/Substrate Functional Group |

| HPLC Analysis | Reaction with sulfonyl chloride | -OH, -NH₂, -SH |

| Synthetic Building Block | Formation of sulfonamide, followed by esterification | Primary/Secondary Amines, Alcohols |

Exploration of 4 Chlorosulfonyl 2 Methylbenzoic Acid As a Crucial Synthetic Building Block

Contributions to the Synthesis of Biologically Active Compounds

The inherent reactivity of 4-(chlorosulfonyl)-2-methylbenzoic acid has been leveraged by medicinal and agricultural chemists to construct novel molecules with significant biological effects. The chlorosulfonyl group is readily converted into sulfonamides, while the carboxylic acid can be transformed into esters or amides, providing a pathway to diverse molecular architectures.

The sulfonylurea moiety is a critical pharmacophore found in a range of therapeutic agents. dergipark.org.tr 4-(Chlorosulfonyl)-2-methylbenzoic acid is a foundational precursor for a subset of these derivatives. The synthesis typically involves the reaction of the chlorosulfonyl group with an appropriate amine to form a sulfonamide. This intermediate can then undergo further reactions, often involving the carboxylic acid group, to yield the final sulfonylurea structure. researchgate.netvjst.vn These compounds are investigated for various pharmacological activities, including antidiabetic and antimicrobial properties. dergipark.org.trnih.gov The general synthetic pathway allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's biological activity. vjst.vn

Table 1: General Synthesis Steps for Sulfonylurea Derivatives

| Step | Reaction | Reagents | Functional Group Transformed |

|---|---|---|---|

| 1 | Sulfonamide Formation | Primary or Secondary Amine | Chlorosulfonyl (-SO₂Cl) |

| 2 | Urea Formation | Isocyanate or Carbamate derivative | Sulfonamide (-SO₂NHR) |

This table outlines a generalized synthetic route. Specific conditions and reagents may vary based on the target molecule.

In the field of agriculture, sulfonylurea compounds derived from related structures are known for their potent herbicidal activity. dergipark.org.tr For instance, the herbicide Chlorsulfuron contains a sulfonylurea bridge. The synthetic principles used to create these agrochemicals are applicable to derivatives of 4-(chlorosulfonyl)-2-methylbenzoic acid. The molecule serves as a key building block, providing the necessary sulfonyl chloride and carboxylic acid functionalities to construct complex herbicidal agents. The reaction of the chlorosulfonyl group with a heterocyclic amine, followed by reaction with an isocyanate, is a common strategy to produce these potent herbicides.

Beyond sulfonylureas, 4-(chlorosulfonyl)-2-methylbenzoic acid is a precursor to other important scaffolds in medicinal chemistry. The oxazolidinone ring, for example, is a five-membered heterocycle present in several antibacterial agents. rsc.org Synthetic routes to certain oxazolidinone derivatives can utilize intermediates derived from aromatic sulfonyl chlorides. The reactivity of both the chlorosulfonyl and carboxylic acid groups allows for the construction of complex heterocyclic systems that form the core of various therapeutic agents. This versatility makes it a valuable starting material for generating libraries of compounds for drug discovery programs.

Application in the Construction of Specialty Organic Materials (e.g., Dyes, Pigments, Surfactants)

The structural features of 4-(chlorosulfonyl)-2-methylbenzoic acid and its derivatives are also useful in materials science. Azo compounds, which contain the characteristic –N=N– chromophore, are a major class of organic dyes and pigments. rasayanjournal.co.in The synthesis of azo dyes often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound. Derivatives of 4-(chlorosulfonyl)-2-methylbenzoic acid can be incorporated into dye structures to impart specific properties, such as solubility or improved binding to fabrics. The presence of the sulfonic acid (or sulfonamide) and carboxylic acid groups can enhance the water solubility and affinity of the dye for polar substrates like textile fibers.

Utility in Polymer and Catalyst Chemistry (e.g., Polymer-Bound Transfer Hydrogenation Catalysts, Sulfonation of Cyclodextrins)

The reactivity of 4-(chlorosulfonyl)-2-methylbenzoic acid extends to the fields of polymer and catalyst chemistry, where it is used to modify existing materials or create new functional ones.

A closely related compound, 4-(chlorosulfonyl)benzoic acid, is utilized in preparing polymer-bound transfer hydrogenation catalysts. sigmaaldrich.com In this application, the sulfonyl chloride group is used to anchor a catalytic species onto a polymer support. This immobilization facilitates the separation and reuse of the catalyst, which is a key principle of green chemistry. princeton.edu The resulting polymer-bound catalysts can be employed in various chemical transformations, including asymmetric reactions.

Furthermore, reagents like 4-(chlorosulfonyl)benzoic acid are used in the sulfonation of cyclodextrins. sigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with a variety of guest molecules. nih.govnih.gov Sulfonation of the hydroxyl groups on the cyclodextrin (B1172386) rim alters its solubility and binding properties. This modification is crucial for applications in chiral separations, drug delivery, and catalysis. The chlorosulfonyl group of the benzoic acid derivative reacts with the hydroxyl groups of the cyclodextrin to introduce sulfonate moieties.

Table 2: Applications in Polymer and Catalyst Chemistry

| Application | Role of 4-(Chlorosulfonyl)-2-methylbenzoic acid derivative | Resulting Product | Key Advantage |

|---|---|---|---|

| Polymer-Bound Catalysis | Covalent linkage of a catalyst to a polymer support | Heterogeneous catalyst | Ease of separation and recyclability |

Advanced Spectroscopic and Computational Characterization of 4 Chlorosulfonyl 2 Methylbenzoic Acid

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide critical insights into the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the three aromatic protons would confirm their positions on the benzene (B151609) ring relative to the carboxylic acid, methyl, and chlorosulfonyl groups. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. This would include signals for the carboxyl carbon, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups.

Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, and the isotopic pattern would confirm the presence of chlorine and sulfur atoms. Fragmentation analysis could reveal the loss of specific functional groups, such as the chlorine atom, the sulfonyl group, or the carboxylic acid group, providing further structural confirmation.

Infrared (IR) Spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and the C-Cl stretch.

While spectral data for related compounds like 4-(chlorosulfonyl)benzoic acid and 4-chloro-2-methylbenzoic acid exist, these are not directly applicable for a definitive characterization of 4-(chlorosulfonyl)-2-methylbenzoic acid due to the differing substitution patterns on the aromatic ring. nih.govchemicalbook.comnih.gov

X-ray Crystallographic Analysis of Solid-State Structures

To date, no crystal structure of 4-(chlorosulfonyl)-2-methylbenzoic acid has been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material.

A successful crystallographic analysis would provide a wealth of information, including:

Molecular Conformation: The dihedral angles between the carboxylic acid group, the chlorosulfonyl group, and the aromatic ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, offering insights into the electronic effects of the substituents.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the carboxylic acid groups or other non-covalent interactions.

Studies on similar molecules, such as ortho-chloro and ortho-methyl benzoic acids, have revealed how these substituents influence crystal packing, often leading to the formation of hydrogen-bonded dimers. rsc.org A similar analysis for 4-(chlorosulfonyl)-2-methylbenzoic acid would be invaluable for understanding its solid-state behavior.

Computational Chemistry Investigations

Computational chemistry provides a powerful tool for investigating the properties of molecules at the electronic level. However, no specific computational studies on 4-(chlorosulfonyl)-2-methylbenzoic acid have been identified in the literature. The following subsections outline the types of computational investigations that would be necessary for a comprehensive understanding of this compound.

Molecular Conformation and Dynamics

Computational methods, such as Density Functional Theory (DFT), could be used to predict the most stable conformation of the 4-(chlorosulfonyl)-2-methylbenzoic acid molecule in the gas phase. This would involve calculating the potential energy surface as a function of the rotation around the C-S and C-C bonds connecting the chlorosulfonyl and carboxylic acid groups to the benzene ring. Molecular dynamics simulations could further be employed to study the conformational flexibility of the molecule at different temperatures.

Electronic Structure and Bonding Analysis

Quantum chemical calculations would provide a detailed picture of the electronic structure of 4-(chlorosulfonyl)-2-methylbenzoic acid. This would include:

Molecular Orbital Analysis: Visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron density, which correlate with nucleophilic and electrophilic sites.

Natural Bond Orbital (NBO) Analysis: To quantify the delocalization of electron density and the nature of the chemical bonds within the molecule.

Reaction Mechanism Predictions and Energetics

Computational chemistry can be used to model the reaction mechanisms and predict the energetics of reactions involving 4-(chlorosulfonyl)-2-methylbenzoic acid. For example, the reactivity of the chlorosulfonyl group with various nucleophiles could be investigated by calculating the activation energies and reaction enthalpies for different reaction pathways. This would provide valuable insights into its potential as a synthetic intermediate.

Prospective Research Avenues and Innovative Applications of 4 Chlorosulfonyl 2 Methylbenzoic Acid

Rational Design of Next-Generation Synthetic Routes

The traditional synthesis of aromatic sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which can lead to issues with regioselectivity and the formation of unwanted byproducts. nih.gov For a molecule like 4-(Chlorosulfonyl)-2-methylbenzoic acid, with two distinct functional groups, developing selective and high-yielding synthetic routes is a key area for future research.

Modern Catalytic Approaches:

Recent advancements in catalysis offer promising alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov A prospective route for 4-(Chlorosulfonyl)-2-methylbenzoic acid could involve the palladium-catalyzed chlorosulfonylation of 2-methyl-4-boronobenzoic acid. This approach would offer greater control over the regiochemistry and likely proceed under milder conditions than traditional electrophilic aromatic substitution.

Another avenue for exploration is the use of photocatalysis. nih.gov Heterogeneous photocatalysts have been shown to mediate the synthesis of sulfonyl chlorides from arenediazonium salts, which can be generated in situ from the corresponding anilines. nih.gov The development of a photocatalytic route starting from 4-amino-2-methylbenzoic acid could provide a more sustainable and efficient synthesis.

Flow Chemistry for Enhanced Safety and Efficiency:

The synthesis of sulfonyl chlorides can be hazardous, particularly on a large scale. Continuous flow chemistry offers a safer and more efficient alternative to batch processing by allowing for precise control over reaction parameters and minimizing the volume of hazardous reagents at any given time. rsc.org Designing a continuous flow process for the chlorosulfonylation of 2-methylbenzoic acid or a suitable precursor could lead to a scalable and industrially viable synthesis of 4-(Chlorosulfonyl)-2-methylbenzoic acid.

| Synthetic Strategy | Potential Precursor | Key Advantages |

| Palladium-Catalyzed Chlorosulfonylation | 2-methyl-4-boronobenzoic acid | High regioselectivity, mild reaction conditions |

| Photocatalytic Synthesis | 4-amino-2-methylbenzoic acid | Use of light as a reagent, potential for green conditions |

| Continuous Flow Synthesis | 2-methylbenzoic acid | Enhanced safety, scalability, improved process control |

Discovery of Unprecedented Chemical Transformations

The bifunctional nature of 4-(Chlorosulfonyl)-2-methylbenzoic acid presents opportunities for exploring novel chemical transformations. The differential reactivity of the sulfonyl chloride and carboxylic acid groups can be exploited to achieve selective modifications.

Orthogonal Functionalization:

A key research direction would be the development of orthogonal protection and derivatization strategies. The carboxylic acid could be protected as an ester, allowing for reactions at the sulfonyl chloride group, such as the formation of sulfonamides or sulfonate esters. cbijournal.com Subsequently, deprotection of the carboxylic acid would yield a new bifunctional molecule with a modified sulfonyl group. Conversely, the sulfonyl chloride could be selectively reacted first, for example with an amine at low temperature, followed by transformations of the carboxylic acid group.

Intramolecular Cyclization Reactions:

The proximity of the methyl, carboxylic acid, and chlorosulfonyl groups on the aromatic ring could be exploited to design novel intramolecular cyclization reactions. For example, conversion of the carboxylic acid to an amide, followed by an intramolecular reaction with the sulfonyl chloride, could lead to the formation of novel heterocyclic compounds. Computational studies could be employed to predict the feasibility and outcomes of such transformations. cdnsciencepub.com

Bifunctional Reagents in Organic Synthesis:

4-(Chlorosulfonyl)-2-methylbenzoic acid itself could serve as a valuable bifunctional reagent. For example, it could be used to link two different molecules by reacting the sulfonyl chloride with one nucleophile and the carboxylic acid with another. This could be particularly useful in the synthesis of complex molecules in medicinal chemistry or for creating cross-linking agents in polymer science. nbinno.com

Integration into Sustainable and Green Chemistry Methodologies

Future research should focus on developing environmentally benign methods for both the synthesis and application of 4-(Chlorosulfonyl)-2-methylbenzoic acid.

Green Synthesis of Arylsulfonyl Chlorides:

Traditional chlorosulfonation methods often generate significant amounts of acidic waste. Greener alternatives are being actively researched. For example, the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts derived from thiols offers a more environmentally friendly approach. organic-chemistry.org Adapting such methods for the synthesis of 4-(Chlorosulfonyl)-2-methylbenzoic acid would be a significant step towards a more sustainable process. Another green approach involves the aerobic, metal-free synthesis of sulfonyl chlorides from thiols, using ammonium nitrate as a catalyst and oxygen as the terminal oxidant. rsc.org

Water-Based Reactions:

The reactivity of sulfonyl chlorides in aqueous media is an area of growing interest. While sulfonyl chlorides are generally susceptible to hydrolysis, under specific pH conditions, they can react efficiently with amines to form sulfonamides in water. mdpi.comscilit.com Exploring the aqueous chemistry of 4-(Chlorosulfonyl)-2-methylbenzoic acid could lead to the development of greener synthetic protocols that avoid the use of volatile organic solvents.

| Green Chemistry Approach | Description | Potential Benefit |

| Alternative Chlorinating Agents | Use of reagents like N-chlorosuccinimide. organic-chemistry.org | Reduced hazardous waste, milder reaction conditions. |

| Aerobic Oxidation | Metal-free oxidation of a corresponding thiol precursor. rsc.org | Use of oxygen as a sustainable oxidant. |

| Aqueous Synthesis | Performing reactions in water as a solvent. mdpi.com | Elimination of volatile organic compounds (VOCs). |

Potential in Functional Material Science and Nanotechnology Development

The unique structure of 4-(Chlorosulfonyl)-2-methylbenzoic acid makes it an attractive candidate for the development of advanced functional materials and for applications in nanotechnology.

Polymer Synthesis and Modification:

Sulfonyl chlorides are known to be useful in polymer chemistry. nbinno.com 4-(Chlorosulfonyl)-2-methylbenzoic acid could potentially be used as a functional monomer in polymerization reactions. The carboxylic acid group could be converted to a polymerizable group (e.g., an acrylate or vinyl group), and the resulting monomer could be copolymerized with other monomers to introduce sulfonyl chloride functionalities into the polymer backbone. These sulfonyl chloride groups could then be used for post-polymerization modification, allowing for the covalent attachment of various molecules to the polymer.

Surface Functionalization of Nanomaterials:

The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for the surface functionalization of nanomaterials. researchgate.net 4-(Chlorosulfonyl)-2-methylbenzoic acid could be used to modify the surface of nanoparticles (e.g., silica, gold, or magnetic nanoparticles) that have amine or hydroxyl groups on their surface. nanomaterchem.comjsynthchem.com The carboxylic acid group would then be available for further functionalization, for example, for the attachment of biomolecules or fluorescent dyes. This bifunctional linker could be valuable in the development of materials for biomedical imaging, drug delivery, and catalysis. nih.gov

Development of Self-Assembled Monolayers:

The carboxylic acid group can be used to anchor the molecule to various oxide surfaces, while the sulfonyl chloride group can be used for further chemical reactions. This could enable the formation of functional self-assembled monolayers (SAMs) on surfaces like silicon oxide or indium tin oxide (ITO). Such functionalized surfaces could have applications in sensors, molecular electronics, and as platforms for studying surface-initiated polymerization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Chlorosulfonyl)-2-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination of 2-methylbenzoic acid derivatives. Key reagents include chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions. Post-reaction quenching with ice water and purification via recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis of the chlorosulfonyl group .

Q. How does the solubility profile of 4-(Chlorosulfonyl)-2-methylbenzoic acid in organic solvents inform purification strategies?

- Methodological Answer : Solubility studies of structurally similar 2-methylbenzoic acid derivatives in alcohols (e.g., ethanol, 1-propanol) and ethers (tetrahydrofuran) suggest that solvent polarity and hydrogen-bonding capacity significantly affect dissolution. For 4-(Chlorosulfonyl)-2-methylbenzoic acid, gradient recrystallization using mixed solvents (e.g., dichloromethane/hexane) is recommended. Chromatographic techniques (HPLC or column chromatography) with polar stationary phases (silica gel) and non-polar eluents can resolve impurities .

Q. What spectroscopic methods are most effective for characterizing the chlorosulfonyl and methyl groups in this compound?

- Methodological Answer :

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretching) and ~1170 cm⁻¹ (S-O stretching) confirm the sulfonyl group. The methyl group is identified via C-H stretching (~2870 cm⁻¹).

- ¹H NMR : The methyl proton resonance appears as a singlet at ~2.5 ppm, while aromatic protons are split due to substituent effects.

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies the molecular ion [M+H]⁺ at m/z 234.00205, consistent with the molecular formula C₈H₇ClO₄S .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonation vs. oxidation) impact the synthesis of 4-(Chlorosulfonyl)-2-methylbenzoic acid?

- Methodological Answer : Side reactions, such as over-sulfonation or oxidation of the methyl group, can occur if temperature or reagent excess is not controlled. Kinetic studies using in-situ FT-IR or Raman spectroscopy can monitor intermediate formation. Computational modeling (DFT) of transition states helps identify optimal reaction coordinates. For example, lower temperatures (0°C) favor sulfonation over oxidation, as shown in analogous benzoic acid systems .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from impurities or solvent moisture content. Systematic re-evaluation using standardized protocols (e.g., IUPAC-NIST guidelines) under anhydrous conditions is critical. Abraham solvation parameter models, which correlate solubility with solvent polarity and hydrogen-bonding acidity/basicity, can predict solubility in untested solvents. For 2-methylbenzoic acid derivatives, logP values (~2.5) indicate moderate hydrophobicity, guiding solvent selection .

Q. How does the chlorosulfonyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) reveal hydrolysis of the chlorosulfonyl group to sulfonic acid at pH >7. LC-MS identifies degradation products (e.g., 2-methylbenzoic acid-4-sulfonic acid). Buffered solutions (pH 4–6) and inert storage conditions (argon atmosphere, −20°C) mitigate decomposition .

Q. What role does 4-(Chlorosulfonyl)-2-methylbenzoic acid play in synthesizing bioactive molecules, and how are intermediates characterized?

- Methodological Answer : The compound serves as a precursor in sulfonamide drug synthesis (e.g., diuretics like bumetanide). Its chlorosulfonyl group reacts with amines to form sulfonamides. Reaction progress is tracked via TLC (silica gel, UV detection), and intermediates are characterized by X-ray crystallography to confirm regiochemistry. Biological activity is assessed via enzyme inhibition assays (e.g., carbonic anhydrase) .

Q. How can computational chemistry predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution trends. Fukui indices identify nucleophilic sites on the aromatic ring, predicting substitution at the para position to the methyl group. Molecular docking simulations further elucidate binding affinities in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。